1-Bromo-3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene
Description
1-Bromo-3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene is a halogenated aromatic compound featuring a bromine atom, two fluorine atoms (at positions 3 and 4), a methoxy group (position 2), and a methoxymethyl substituent (position 5). Its molecular complexity arises from the interplay of electron-withdrawing (Br, F) and electron-donating (methoxy, methoxymethyl) groups, which influence its reactivity, solubility, and applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-4-5-3-6(10)9(14-2)8(12)7(5)11/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOIIGIBYIZGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C(=C1F)F)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pre-Functionalized Benzene Derivatives
Electrophilic bromination is a cornerstone for introducing bromine into aromatic systems. For the target compound, bromination must occur at position 1 while preserving existing substituents.
Direct Bromination with Lewis Acid Catalysts
In analogous systems, bromine (Br₂) with FeBr₃ or AlBr₃ as catalysts facilitates electrophilic substitution. However, the methoxy group’s strong ortho/para-directing nature complicates regioselectivity. For example, bromination of 3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene would likely favor para to the methoxy group (position 6), conflicting with the target’s position 1. To circumvent this, directing group strategies or steric blocking may be necessary.
Directed ortho-Bromination
Transition metal-catalyzed directed bromination, such as using palladium or copper complexes, could override inherent directing effects. For instance, a methoxymethyl group might act as a transient directing group under specific conditions, enabling bromination at position 1. However, no direct precedents exist for this exact system, necessitating experimental optimization.
Diazotization and Sandmeyer Reaction
The Sandmeyer reaction, widely used for introducing halogens, is a viable pathway for bromination. This method is exemplified in the synthesis of 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline via diazotization and subsequent treatment with CuBr/HBr.
Adaptation to the Target Molecule
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Starting Material : 3,4-Difluoro-2-methoxy-5-(methoxymethyl)aniline
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Synthesis of the aniline precursor would require nitration followed by reduction, but the methoxymethyl group’s stability under nitration conditions must be verified.
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Diazotization :
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Sandmeyer Bromination :
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React the diazonium salt with CuBr/HBr under reflux. Steam distillation isolates the product.
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Example Protocol (Hypothetical):
| Step | Conditions | Yield (Hypothetical) |
|---|---|---|
| Diazotization | HBr (48%), NaNO₂, 0–10°C | 85–90% |
| Sandmeyer Bromination | CuBr, HBr, reflux, steam distillation | 70–75% |
This approach mirrors the 83% yield reported for 1-bromo-3,5-difluorobenzene, but the methoxymethyl group’s acid sensitivity may necessitate milder conditions.
Sequential Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling offers modularity for introducing substituents. While bromine is typically introduced via electrophilic methods, the methoxymethyl group could be added via Suzuki-Miyaura coupling.
Boronic Acid Intermediate Synthesis
A Grignard reagent derived from 1-bromo-3,4-difluoro-2-methoxybenzene could react with trimethyl borate to form a boronic acid, enabling subsequent coupling with a methoxymethyl-containing partner.
Challenges:
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Stability : The boronic acid must tolerate fluorine and methoxy groups.
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Regioselectivity : Ensuring coupling occurs exclusively at position 5 requires careful ligand selection.
Chemical Reactions Analysis
1-Bromo-3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-Bromo-3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene is primarily utilized in the synthesis of pharmaceutical compounds. Its fluorine atoms enhance biological activity and metabolic stability, making it a valuable building block in drug development.
Case Study: Anticancer Agents
Research has indicated that fluorinated compounds exhibit improved efficacy in anticancer therapies. For example, derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation by targeting specific biological pathways.
Organic Synthesis
The compound serves as an intermediate in various organic synthesis reactions. Its bromine and fluorine substituents allow for nucleophilic substitutions and cross-coupling reactions, which are foundational techniques in synthetic organic chemistry.
Example Reactions:
- Suzuki Coupling: The compound can be used to create biaryl compounds, which are prevalent in pharmaceuticals.
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles to form new derivatives.
Materials Science
In materials science, 1-Bromo-3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene is investigated for its potential use in creating functional materials such as polymers or coatings that require specific chemical properties.
Applications:
- Fluorinated Polymers: Due to its fluorinated nature, it can be incorporated into polymers to enhance chemical resistance and thermal stability.
Agrochemicals
The compound's properties have been explored for use in agrochemicals, particularly as a precursor for developing herbicides or pesticides that require enhanced efficacy through fluorination.
Mechanism of Action
The mechanism by which 1-Bromo-3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways involved are still under investigation and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
1-Bromo-3,5-dimethoxybenzene (CAS: 3972-64-3)
- Structure : Bromine at position 1, methoxy groups at positions 3 and 3.
- Key Differences : Lacks fluorine atoms and the methoxymethyl group.
- Impact : The absence of fluorine reduces electron-withdrawing effects, while the dual methoxy groups enhance electron density on the aromatic ring. This makes it more reactive in nucleophilic substitutions compared to the target compound. It is commonly used in pharmaceutical intermediates .
1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS: 328-70-1)
- Structure : Bromine at position 1, trifluoromethyl groups at positions 3 and 4.
- Key Differences : Trifluoromethyl groups are stronger electron-withdrawing groups than fluorine or methoxymethyl.
- Impact : The strong electron-withdrawing nature of -CF₃ reduces aromatic ring reactivity in electrophilic substitutions. This compound is widely used in coordination chemistry as a ligand for metal complexes due to its steric bulk and electronic effects .
1-Bromo-3-fluoro-5-methoxybenzene (CAS: 27407-11-0)
- Structure : Bromine at position 1, fluorine at position 3, and methoxy at position 5.
- Key Differences : Lacks the 4-fluoro and 5-methoxymethyl substituents.
- Impact : The simpler substitution pattern results in lower molecular weight (MW: ~220) and reduced steric hindrance, making it more suitable for Suzuki-Miyaura cross-coupling reactions .
Physical and Chemical Properties
Notes:
- Fluorine atoms enhance thermal stability, as seen in a-Bromo-3,5-difluorotoluene’s lower boiling point (65°C) compared to non-fluorinated analogs .
Biological Activity
1-Bromo-3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene (CAS No: 2404734-48-9) is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and fluorine atoms, suggests potential biological activities that merit further exploration.
The molecular formula for 1-Bromo-3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene is C9H9BrF2O2. The compound has a purity of approximately 97% and is typically stored at temperatures between 2°C and 8°C.
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrF2O2 |
| CAS Number | 2404734-48-9 |
| Purity | 97% |
| Storage Temperature | 2-8°C |
Biological Activity Overview
Recent studies have indicated that halogenated compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of bromine and fluorine in the structure of 1-Bromo-3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene may enhance its pharmacological profile.
Antibacterial Activity
Research into the antibacterial properties of similar halogenated compounds reveals promising results. For instance, studies have shown that compounds containing bromine can improve antibacterial activity against various strains of bacteria such as E. coli and Staphylococcus aureus .
Minimum Inhibitory Concentration (MIC) Studies:
A comparative analysis of MIC values for related compounds indicates that those with halogen substitutions show reduced MIC values, suggesting enhanced antibacterial efficacy.
| Compound | MIC (µg/mL) |
|---|---|
| 1-Bromo-3,4-difluoro-2-methoxy | TBD |
| Tetracycline | 0.5 - 2.0 |
| Erythromycin | 0.5 - 2.0 |
Case Studies
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Antimicrobial Studies :
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of halogenated compounds. It was found that the introduction of bromine at specific positions significantly increased the anti-MRSA activity compared to non-halogenated analogs . -
Fluorinated Compounds :
Research focusing on fluorinated derivatives has shown that these compounds can exhibit enhanced metabolic stability and bioavailability, which are crucial for drug development . The incorporation of difluoromethyl groups has been associated with improved interactions with biological targets.
While specific mechanisms for 1-Bromo-3,4-difluoro-2-methoxy-5-(methoxymethyl)benzene remain to be fully elucidated, it is hypothesized that the halogen atoms may interact with bacterial cell membranes or enzymes critical for bacterial survival, thus exerting an inhibitory effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
